molecular formula C19H19FN4O3S B14973640 N-[4-({[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)phenyl]acetamide

N-[4-({[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B14973640
M. Wt: 402.4 g/mol
InChI Key: YCNVSSBRDSVIMD-UHFFFAOYSA-N
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Description

N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and a fluorophenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Acetamide Formation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the fluorophenyl group enhances the compound’s binding affinity to its targets, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[1-(4-FLUOROPHENYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO]PHENYL}ACETAMIDE is unique due to its combination of a pyrazole ring, sulfonamide group, and fluorophenyl group. This unique structure imparts specific pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C19H19FN4O3S/c1-12-19(13(2)24(22-12)18-10-4-15(20)5-11-18)28(26,27)23-17-8-6-16(7-9-17)21-14(3)25/h4-11,23H,1-3H3,(H,21,25)

InChI Key

YCNVSSBRDSVIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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